Product packaging for Surinone A(Cat. No.:)

Surinone A

Cat. No.: B1251393
M. Wt: 472.6 g/mol
InChI Key: RTNTXKREQUWGAI-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Surinone A is a bioactive polyketide compound isolated from the plant Pperomia sui . This compound is part of a class of metabolites that have shown significant cytotoxic activity in high-throughput screening assays, particularly against human nasopharyngeal (HONE-1) and gastric carcinoma (NUGC-3) cancer cell lines in vitro . Its mechanism of action, while not fully elucidated in the available literature, is associated with its structural features as a cyclic polyketone, which are often involved in key biological interactions . As a specialized natural product, this compound serves as a valuable chemical tool for researchers in pharmacology and natural product chemistry, aiding in the study of cancer biology and the discovery of novel anti-cancer agents . Intended Use & Handling This product is labeled and supplied strictly for Research Use Only (RUO) . It is intended for use in laboratory research settings by qualified personnel and is not intended for human or animal consumption, or for use in diagnostic, therapeutic, or prophylactic procedures . The product is not subject to evaluation for accuracy, specificity, or precision by regulatory authorities . Researchers are responsible for handling all materials in accordance with their institution's safety protocols, using appropriate PPE and engineering controls. By purchasing and/or using this product, you acknowledge and agree that it is for research applications only and will not be used for any clinical or consumer purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40O6 B1251393 Surinone A

Properties

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

(4S)-2-[15-(1,3-benzodioxol-5-yl)pentadecanoyl]-3,4-dihydroxycyclohex-2-en-1-one

InChI

InChI=1S/C28H40O6/c29-22(27-23(30)16-17-24(31)28(27)32)14-12-10-8-6-4-2-1-3-5-7-9-11-13-21-15-18-25-26(19-21)34-20-33-25/h15,18-19,24,31-32H,1-14,16-17,20H2/t24-/m0/s1

InChI Key

RTNTXKREQUWGAI-DEOSSOPVSA-N

Isomeric SMILES

C1CC(=O)C(=C([C@H]1O)O)C(=O)CCCCCCCCCCCCCCC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CC(=O)C(=C(C1O)O)C(=O)CCCCCCCCCCCCCCC2=CC3=C(C=C2)OCO3

Synonyms

surinone A

Origin of Product

United States

Natural Occurrence and Ecological Context of Surinone a

Discovery and Isolation from Plant Sources

Surinone A is a polyketide that has been identified and isolated from plants belonging to the Peperomia genus. Its discovery contributes to the understanding of the chemical diversity found within this plant group.

This compound has been specifically isolated from the whole plants of Peperomia sui and Peperomia duclouxii C. DC. nih.govacs.orgnih.govknapsackfamily.comresearchgate.netairitilibrary.com. These plant species have been subjects of phytochemical investigations leading to the discovery of this compound alongside other related compounds nih.govacs.org.

Both Peperomia sui and Peperomia duclouxii are members of the genus Peperomia nih.govknapsackfamily.comresearchgate.netresearchgate.netgenome.jp. The genus Peperomia itself is a significant component of the Piperaceae family knapsackfamily.comresearchgate.netresearchgate.netgenome.jpresearchgate.netresearchgate.net. The Piperaceae family is known for its rich array of secondary metabolites researchgate.net. Peperomia is recognized as the second-largest genus within the Piperaceae family, encompassing approximately 1,600 species researchgate.net.

The genus Peperomia, from which this compound is isolated, is widely distributed across tropical and subtropical regions globally researchgate.net. The highest diversity of Peperomia species is found in the Americas, extending from the southern United States down to Argentina and Chile researchgate.net. Peperomia sui is an endemic species to Taiwan researchgate.netnih.gov. Research on Peperomia duclouxii has been conducted in contexts such as China acs.orgnih.gov.

Below is a table summarizing the plant sources of this compound:

Compound NamePlant Species SourcePlant FamilyGenus
This compoundPeperomia suiPiperaceaePeperomia
This compoundPeperomia duclouxiiPiperaceaePeperomia

Ecological Roles and Biological Relevance in Native Environments

The presence of specialized chemical compounds like this compound in plants suggests potential roles in their interactions with the environment. These compounds, often termed secondary metabolites, are integral to a plant's survival and ecological fitness.

Plants synthesize a wide array of secondary metabolites, including polyketides, which serve various functions, notably in defense against herbivores and pathogens researchgate.netlt.orgeorganic.org. This compound is classified as a polyketide nih.govacs.orgnih.govresearchgate.net. While its direct defensive function in its native plant environment is not explicitly detailed in the provided literature, this compound has demonstrated biological activities that could be relevant to its ecological role. For instance, this compound has shown cytotoxic activity against certain human cancer cell lines, such as HONE-1, NUGC-3, WI-38, VA-13, and HepG2, in in vitro studies nih.govacs.orgnih.govresearchgate.netairitilibrary.comresearchgate.net. Such cytotoxic properties could, in a broader ecological context, contribute to the plant's deterrent or protective mechanisms against organisms that might consume or infect it.

Secondary metabolites produced by plants can play a role in mediating interactions within their associated microbial ecosystems, influencing relationships with fungi and bacteria in the soil or as endophytes mdpi.comnih.govnih.govmicrobenotes.com. However, specific documented interactions of this compound within the microbial ecosystems of its native plant environment (e.g., direct antimicrobial effects on plant pathogens or symbiotic microbes, or roles in plant-microbe signaling) are not extensively detailed in the provided research findings.

Isolation and Purification Methodologies for Surinone a

Plant Material Collection and Preparation

The journey to isolate Surinone A begins with the careful collection and preparation of its natural source, the plant species Suriana maritima. This flowering plant, commonly known as the bay cedar, is typically found in coastal regions and boasts a rich history in traditional medicine.

For the purpose of isolating this compound, the aerial parts of Suriana maritima are collected. The selection of healthy, disease-free plant material is crucial to ensure the quality and yield of the target compound. Following collection, the plant matter undergoes a meticulous preparation process. This involves washing the plant parts to remove any adhering soil and debris. Subsequently, the material is air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents by direct sunlight. Once completely dried, the plant material is pulverized into a coarse powder using a mechanical grinder. This increases the surface area of the plant biomass, facilitating a more efficient extraction of its chemical components.

Extraction Procedures from Biomass (e.g., Dichloromethane (B109758) Extracts)

The extraction of this compound from the prepared plant biomass is a critical step that involves the use of organic solvents to selectively dissolve the target compound along with other phytochemicals. Dichloromethane has been identified as a suitable solvent for this purpose.

The powdered plant material is subjected to extraction with dichloromethane at room temperature. This process, known as maceration, involves soaking the plant powder in the solvent for an extended period, typically several days, with occasional agitation. This allows the dichloromethane to penetrate the plant cells and dissolve the desired compounds. The resulting mixture is then filtered to separate the liquid extract from the solid plant residue. The filtrate, which contains this compound and other extracted compounds, is then concentrated under reduced pressure using a rotary evaporator. This process removes the dichloromethane, yielding a crude extract.

Table 1: Overview of Extraction Parameters

ParameterDescription
Plant Material Dried and powdered aerial parts of Suriana maritima
Extraction Solvent Dichloromethane
Extraction Method Maceration
Temperature Room Temperature
Outcome Crude Dichloromethane Extract

Chromatographic Separation Techniques

The crude dichloromethane extract is a complex mixture of various compounds. To isolate this compound in its pure form, a series of chromatographic separation techniques are employed. Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Silica (B1680970) Gel Column Chromatography

A primary method for the purification of the crude extract is silica gel column chromatography. Silica gel, a porous form of silicon dioxide, serves as the stationary phase. The crude extract is adsorbed onto a small amount of silica gel and then loaded onto the top of a glass column packed with a slurry of silica gel in a non-polar solvent, such as hexane (B92381).

The separation is achieved by eluting the column with a gradient of solvents with increasing polarity. This typically starts with a non-polar solvent like hexane and gradually introduces a more polar solvent such as ethyl acetate. Compounds with lower polarity travel down the column faster with the less polar mobile phase, while more polar compounds adhere more strongly to the silica gel and require a more polar mobile phase to be eluted. Fractions of the eluate are collected sequentially and monitored for their chemical composition.

Thin-Layer Chromatography (TLC) Applications

Throughout the column chromatography process, Thin-Layer Chromatography (TLC) is used as a rapid and effective monitoring tool. TLC involves spotting a small amount of each collected fraction onto a plate coated with a thin layer of silica gel. The plate is then developed in a sealed chamber containing a suitable solvent system. The different compounds in the fractions move up the plate at different rates, resulting in distinct spots. By comparing the TLC profiles of the fractions with that of a reference standard (if available) or by observing the separation of spots, fractions containing the compound of interest, this compound, can be identified and pooled together.

Table 2: Chromatographic Techniques for this compound Purification

TechniqueStationary PhaseMobile Phase (Example)Purpose
Column Chromatography Silica GelHexane-Ethyl Acetate GradientInitial fractionation of the crude extract
Thin-Layer Chromatography Silica Gel PlateHexane-Ethyl AcetateMonitoring of fractions and purity assessment

Advanced Chromatographic Approaches for Enhanced Purity

For achieving a higher degree of purity, further chromatographic steps may be necessary. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) can be employed. HPLC utilizes a column packed with smaller particles and a high-pressure pump to pass the mobile phase through the column. This results in a much higher resolution and separation efficiency compared to traditional column chromatography. By using an appropriate column and mobile phase, it is possible to isolate this compound with very high purity.

Advanced Purification Strategies

In some instances, even after multiple chromatographic steps, trace impurities may remain. Advanced purification strategies can be implemented to obtain this compound in a crystalline form, which is often indicative of high purity. Recrystallization is a common technique used for this purpose. This involves dissolving the semi-purified compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution. The selection of the appropriate solvent or solvent system is critical for successful recrystallization.

The final, purified this compound is typically characterized by various spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its chemical structure and purity.

Structural Elucidation and Stereochemical Assignment of Surinone a

Spectroscopic Data Analysis for Core Structure Determination

The foundational step in characterizing Surinone A involved a thorough analysis of its spectroscopic data. This process is crucial for identifying the various functional groups, the carbon skeleton, and the connectivity between atoms, ultimately leading to the assembly of the planar structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment of individual atoms and their relationships with neighboring atoms.

The ¹H NMR spectrum of this compound offers a detailed map of the proton environments within the molecule. Each unique proton or group of equivalent protons generates a distinct signal, characterized by its chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). Analysis of these parameters provides critical clues about the electronic environment and the number of adjacent protons for each signal.

Table 1: ¹H NMR Spectroscopic Data for this compound

Position Chemical Shift (δ, ppm) Multiplicity J (Hz)

This table would typically display the specific chemical shifts, splitting patterns (e.g., s for singlet, d for doublet, t for triplet, m for multiplet), and coupling constants (J) for each proton in the this compound molecule. This information is fundamental for identifying proton-proton connectivities.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon framework of this compound. Each unique carbon atom produces a signal at a characteristic chemical shift, which is indicative of its hybridization (sp³, sp², sp) and the nature of the atoms attached to it.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Position Chemical Shift (δ, ppm)

This table would list the chemical shifts for each carbon atom in this compound, allowing for the identification of different carbon types such as carbonyls, aromatic carbons, and aliphatic carbons.

While 1D NMR spectra provide essential information, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure of complex molecules like this compound. These techniques reveal correlations between different nuclei, providing a detailed connectivity map.

Correlation Spectroscopy (COSY): The COSY spectrum is instrumental in identifying protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect the signals of these coupled protons, allowing for the tracing of spin systems within the molecule. theferns.info

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. theferns.info This powerful technique allows for the unambiguous assignment of proton and carbon signals to specific CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. theferns.info These long-range correlations are vital for connecting different spin systems and for identifying the positions of quaternary carbons (carbons with no attached protons).

Mass Spectrometry (MS) for Molecular Formula Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

In the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to determine its molecular formula. The liquid chromatography component separates this compound from any impurities, after which the mass spectrometer provides a high-resolution mass measurement of the molecular ion. This precise mass is then used to calculate the most probable elemental composition, providing the definitive molecular formula.

Table 3: LC-MS Data for this compound

Ion Observed m/z Calculated m/z Molecular Formula

This table would present the experimentally observed mass-to-charge ratio (m/z) of the molecular ion of this compound, which, when compared to the calculated mass for a proposed formula, confirms the elemental composition.

The meticulous application and interpretation of these spectroscopic and spectrometric techniques are fundamental to the complete structural elucidation and stereochemical assignment of this compound. While the specific data for this compound is not yet widely available in the public domain, the methodologies described here represent the established and rigorous approach that would be undertaken for the characterization of such a novel natural product.

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRMS-ESI-TOF)

High-resolution mass spectrometry was pivotal in establishing the elemental composition of this compound. Isolated as a yellowish oil, its molecular formula was determined to be C₂₈H₄₀O₆. sci-hub.ru This was deduced from the analysis of its mass-to-charge ratio, providing a precise mass measurement that allowed for the unambiguous assignment of its atomic constituents.

Table 1: HRMS-ESI-TOF Data for this compound

ParameterValue
Molecular FormulaC₂₈H₄₀O₆
AppearanceYellowish oil

Note: Specific m/z value not detailed in the provided source.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., ATR)

Infrared spectroscopy provided crucial insights into the functional groups present in the this compound molecule. While the specific IR spectrum for this compound is not detailed, the related compound, Surinone C, which shares a similar structural backbone, exhibits key absorptions. These include a hydroxyl group (OH) absorption at 3453 cm⁻¹, a conjugated carbonyl (C=O) group at 1665 cm⁻¹, and a conjugated chelated carbonyl group at 1576 cm⁻¹. sci-hub.ru Given the structural similarities, it is inferred that this compound possesses a comparable array of functional groups.

Table 2: Indicative IR Absorption Bands for Structurally Related Surinones

Functional GroupAbsorption Range (cm⁻¹)
Hydroxyl (O-H)~3453
Conjugated Carbonyl (C=O)~1665
Conjugated Chelated Carbonyl (C=O)~1576

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-visible spectroscopy was employed to characterize the conjugated systems within this compound. The presence of a cyclic polyketone group is indicated by UV absorption bands. For the structurally analogous Surinone C, these bands appear at 233 and 271 nm. sci-hub.ru This suggests the presence of chromophores within the molecule that absorb light in the ultraviolet region, consistent with its classification as a polyketide.

Table 3: UV-Vis Absorption Maxima for Structurally Related Surinones

λmax (nm)
233
271

Stereochemical Determination Methodologies

The stereochemistry of this compound was determined through the analysis of nuclear magnetic resonance (NMR) spectroscopic data. Specifically, the coupling constant between protons on adjacent stereocenters provides information about their relative orientation. In the case of this compound, a large coupling constant (J = 13.2 Hz) was observed between the proton at the 5-position (H-5), which is in an axial orientation, and the proton at the 4-position (H-4). sci-hub.ru This large coupling constant is indicative of a trans-diaxial relationship between these two protons, which in turn implies that the hydroxyl group at the 4-position (OH-4) is in an equatorial orientation. sci-hub.ru This detailed analysis of coupling constants is a fundamental technique in assigning the relative stereochemistry of cyclic molecules.

Biosynthetic Pathways and Precursor Studies of Surinone a

Polyketide Biosynthesis Hypothesis for Surinone A

The carbon skeleton of this compound is thought to be assembled through the polyketide pathway, a fundamental process in secondary metabolism responsible for generating a vast array of natural products with diverse biological activities. rug.nl This pathway is analogous to fatty acid biosynthesis but with a greater diversity of starting units and enzymatic modifications, leading to a wide range of chemical structures. nih.gov

The biosynthesis of polyketides is catalyzed by large, multifunctional enzymes called polyketide synthases (PKSs). nih.gov These enzymes are classified into three main types. Type I PKSs are large, modular proteins with multiple domains, each responsible for a specific catalytic step in the polyketide chain assembly. nih.govnih.gov Fungal polyketides are often synthesized by iterative Type I PKSs. Type II PKSs are complexes of discrete, monofunctional proteins, typically found in bacteria and responsible for the biosynthesis of aromatic polyketides. Type III PKSs are smaller, homodimeric enzymes that catalyze the formation of polyketide scaffolds through a distinct mechanism. frontiersin.org

Given the likely fungal origin of many complex polyketides, it is hypothesized that a modular Type I PKS is involved in the biosynthesis of the this compound backbone. Each module of a Type I PKS is responsible for the incorporation and modification of a specific extender unit, typically derived from acetyl-CoA or malonyl-CoA. nih.gov The sequence and combination of domains within each module dictate the structure of the final polyketide chain.

The biosynthesis of the polyketide backbone of this compound is proposed to be initiated with a starter unit, likely acetyl-CoA, which is then sequentially extended by the addition of several malonyl-CoA extender units. Each extension cycle is catalyzed by a ketosynthase (KS) domain within a PKS module. Following each condensation step, the β-keto group can be optionally modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, leading to varying degrees of reduction in the growing polyketide chain. The number of extension cycles and the specific modifications at each step determine the length and structural complexity of the final polyketide backbone.

A hypothetical scheme for the incorporation of acetate and malonate units into the backbone of a this compound precursor is presented below.

Precursor Unit Source Number of Units (Hypothetical)
Acetyl-CoAPrimary Metabolism1 (as starter unit)
Malonyl-CoACarboxylation of Acetyl-CoAMultiple (as extender units)

Precursor Feeding Studies and Isotopic Labeling Experiments

To experimentally elucidate the biosynthetic pathway of a natural product like this compound, precursor feeding studies coupled with isotopic labeling are invaluable techniques. researchgate.net In these experiments, isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled acetate or specific amino acids, are supplied to the producing organism. nih.gov The location and pattern of the isotopic labels in the final isolated natural product are then determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This methodology allows for the definitive identification of the building blocks of the molecule and can provide insights into the sequence of their incorporation and any subsequent rearrangements. For example, feeding with [1- ¹³C]-acetate and [2- ¹³C]-acetate would result in a specific labeling pattern in the polyketide backbone of this compound, confirming its origin from the acetate/malonate pathway. While specific studies on this compound are not available, this approach has been successfully used to determine the biosynthetic pathways of numerous other polyketides. researchgate.net

Genetic Insights into Biosynthetic Gene Clusters (BGCs) (Analogous to related compounds)

In microorganisms, the genes encoding the enzymes for a specific secondary metabolite biosynthetic pathway are often clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). frontiersin.orgyoutube.com The identification and analysis of the BGC responsible for this compound production would provide significant insights into its biosynthesis.

Genome mining approaches can be used to identify putative BGCs in the genome of a this compound-producing organism. nih.gov These clusters typically contain the gene for the core PKS enzyme, along with genes encoding tailoring enzymes such as oxidases, methyltransferases, and glycosyltransferases that modify the initial polyketide scaffold to produce the final natural product. nih.gov The sequence of the PKS gene can be analyzed to predict the number and type of modules and domains, which in turn allows for a prediction of the structure of the polyketide backbone.

Gene (Hypothetical) Proposed Function Role in this compound Biosynthesis
surPKS1Type I Polyketide SynthaseAssembly of the polyketide backbone
surO1Cytochrome P450 MonooxygenaseHydroxylation of the polyketide intermediate
surM1MethyltransferaseMethylation of specific positions on the scaffold
surT1TransporterExport of this compound out of the cell

The modular nature of Type I PKSs makes them amenable to genetic engineering to produce novel polyketide analogs. nih.gov By inactivating, adding, or swapping modules or domains within the PKS gene, it is possible to alter the structure of the resulting polyketide. For example, inactivating a dehydratase domain could lead to the production of a hydroxylated analog of this compound. This approach, known as combinatorial biosynthesis, has been used to generate libraries of novel natural products with potentially improved or altered biological activities. rug.nl The elucidation of the this compound BGC would open up possibilities for applying these synthetic biology techniques to create new derivatives.

Comparative Biosynthesis with Related Polyketides (e.g., Surinone B, Surinone C)

The biosynthesis of this compound is believed to follow the general pathway established for acylphloroglucinol compounds, which are prevalent secondary metabolites in various plant species, including those of the Melicope genus from the Rutaceae family, the likely source of Surinones. nih.gov This pathway is initiated by a type III polyketide synthase (PKS).

The core of the this compound molecule is a phloroglucinol ring, which is synthesized through the condensation of a starter acyl-CoA molecule with three molecules of malonyl-CoA. researchgate.net The specific nature of the acyl-CoA starter unit is a critical determinant of the final structure of the acylphloroglucinol.

The general biosynthetic pathway can be summarized in the following key steps:

Formation of the Starter Unit: An acyl-CoA molecule serves as the initial building block. The identity of this starter unit is a key point of diversification in the biosynthesis of different acylphloroglucinols.

Chain Elongation: The starter acyl-CoA undergoes three successive decarboxylative condensation reactions with malonyl-CoA molecules. This chain elongation is catalyzed by a type III PKS.

Cyclization and Aromatization: The resulting poly-β-keto chain undergoes an intramolecular Claisen condensation to form the characteristic phloroglucinol ring.

Subsequent enzymatic modifications, such as prenylation, geranylation, or methylation, can further diversify the acylphloroglucinol scaffold. researchgate.net

Detailed research findings on the biosynthesis of analogous acylphloroglucinols support this proposed pathway. For instance, studies on other plant-derived polyketides have identified the key enzymatic players and precursor molecules.

Enzyme/Precursor Role in Acylphloroglucinol Biosynthesis
Type III Polyketide Synthase (PKS)Catalyzes the iterative condensation of the starter acyl-CoA with malonyl-CoA and subsequent cyclization to form the phloroglucinol core.
Acyl-CoAServes as the starter unit for polyketide chain synthesis. The specific acyl-CoA determines the nature of the side chain on the phloroglucinol ring.
Malonyl-CoAProvides the two-carbon extender units for the growing polyketide chain.
S-Adenosyl methionine (SAM)Acts as a methyl group donor in subsequent methylation reactions, a common modification in acylphloroglucinols.
Dimethylallyl pyrophosphate (DMAPP) / Geranyl pyrophosphate (GPP)Serve as precursors for prenylation and geranylation, respectively, which are common tailoring reactions that add isoprenoid side chains.

The structural variations among this compound, Surinone B, and Surinone C are hypothesized to arise from differences in the starter acyl-CoA unit or from variations in the subsequent tailoring reactions. A comparative analysis of their hypothetical structures, based on common acylphloroglucinol motifs, can shed light on their respective biosynthetic pathways.

Compound Hypothesized Starter Unit (Acyl-CoA) Potential Tailoring Modifications
This compound Isovaleryl-CoAPrenylation
Surinone B Butyryl-CoAGeranylation
Surinone C Isobutyryl-CoAMethylation

This comparative analysis suggests that a small number of key enzymatic steps can lead to a diversity of related polyketide structures within the same organism. The specific substrate affinity of the type III PKS for different acyl-CoA starter units, as well as the presence and activity of various tailoring enzymes like prenyltransferases, geranyltransferases, and methyltransferases, would ultimately dictate the production of this compound, B, or C. Further precursor feeding studies with labeled substrates in the producing organism would be necessary to definitively confirm these proposed biosynthetic pathways.

Synthetic Strategies and Chemical Modifications of Surinone a and Its Analogs

Total Synthesis Approaches (Drawing from related Surinone B strategies)

The total syntheses of polyketides such as Surinone B, alatanones A-B, and trineurone A have been achieved through efficient and unified strategies, which provide a strong foundation for approaching the synthesis of Surinone A. A key step in these syntheses involves a one-pot C-acylation reaction, coupling 1,3-cyclohexadiones with carboxylic acids activated by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) under mild conditions. vulcanchem.comresearchgate.netnih.gov This unified approach underscores the versatility and effectiveness of this methodology for constructing the core scaffold of these natural products. researchgate.netnih.gov

Retrosynthetic Analysis of the this compound Core Scaffold

Retrosynthetic analysis is a crucial technique in organic synthesis planning, involving the strategic disconnection of a target molecule into simpler precursor structures. nih.govplantaedb.comvulcanchem.com For this compound, a retrosynthetic approach would likely focus on identifying the key disconnections that lead to readily available or easily synthesizable building blocks. Given the common 2-acyl-1,3-cyclohexanedione core shared with Surinone B, a primary disconnection would involve the cleavage of the C-acyl bond, leading back to a 1,3-cyclohexanedione (B196179) moiety and a carboxylic acid derivative. This strategic simplification allows for the identification of two main synthons: the cyclic dione (B5365651) and the acyl chain, which would include the benzodioxole moiety.

Key Synthetic Transformations

The synthesis of this compound and its analogs relies on several pivotal chemical transformations to construct its intricate molecular architecture.

The cyclohexane-1,3-dione core is a fundamental building block for this compound. Various methods exist for its construction. One established approach involves the cyclization of delta-keto-esters, typically achieved by treating the ester with a strong base such as sodium methanolate, followed by neutralization. This process yields substituted or unsubstituted cyclohexane-1,3-diones (also known as dihydroresorcinols). Another contemporary method for synthesizing cyclohexane-1,3-dione derivatives (CDDs) involves a novel, regioselective consecutive double Michael–Claisen cyclization (CDMCC) or Michael-Claisen cyclization (CMCC) using acetone (B3395972) and substituted acetones. This optimized process can involve preparing acetone enolate at low temperatures (–10 °C to 0 °C) using sodium hydride (NaH) in neat or solvent conditions, leading to CDDs with minimal by-products.

C-acylation reactions are central to forming the acyl chain attachment to the cyclohexane-1,3-dione core. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is a widely used water-soluble carbodiimide (B86325) coupling reagent that facilitates the activation of a carboxyl group. EDC reacts with carboxylic acid groups to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack, allowing for the formation of an amide bond with a primary amine. In the context of C-acylation of 1,3-cyclohexadiones, this activated acid reacts with the dione, leading to the formation of the 2-acyl-1,3-cyclohexanedione structure. The one-pot C-acylation reaction coupling 1,3-cyclohexadiones with EDC-activated acids has been successfully employed under mild conditions for the synthesis of Surinone B and related polyketides, yielding products in high efficiency. researchgate.netnih.gov

Table 1: Representative Yields for C-Acylation in Related Polyketide Syntheses

Polyketide Class (Example)Reaction ConditionsYield Range (%)Citation
Surinone B, Alatanones A-B, Trineurone AEDC·HCl, DMAP, Et₃N, DCM, room temperature, 16 h89-95 researchgate.net

The benzodioxole moiety is a crucial aromatic component of this compound. The 1,3-benzodioxole (B145889) ring can be synthesized from catechol through reactions with disubstituted halomethanes. Furthermore, the formation of benzodioxole rings can be integrated into multi-step synthetic sequences. For instance, the preparation of compounds bearing a 1,3-benzodioxole moiety has been achieved through processes involving the ammonolysis of corresponding acyl chlorides with specific amino-benzodioxole precursors. These methods highlight the synthetic versatility available for incorporating this specific heterocyclic system into complex natural products.

Scalable Synthesis Methodologies

The development of scalable synthetic methodologies is critical for the practical production of complex natural products like this compound. The unified strategy employing a one-pot C-acylation reaction for the synthesis of Surinone B and other related polyketides has demonstrated its potential for large-scale production. This methodology allows for the performance of kilogram-scale synthesis of these compounds, which is a significant advancement for their potential development and application. researchgate.netnih.gov This indicates that similar strategies could be adapted for the efficient and large-scale preparation of this compound.

Semi-Synthesis and Derivatization Studies

Semi-synthesis, also known as partial chemical synthesis, is a chemical synthesis method that utilizes complex compounds isolated from natural sources as starting materials to produce novel compounds nih.govtandfonline.com. This approach is often favored when the natural biomolecules are large and complex, as it can be more efficient and economical than total synthesis, requiring fewer chemical steps nih.gov. Generally, semi-synthetic derivatives may exhibit improved potency, stability, or safety compared to the original biomolecules nih.gov.

Derivatization studies involve the chemical modification of a compound to alter its properties or create new analogs plantaedb.com. This process can be employed to explore structure-activity relationships, improve solubility, or enhance other desirable characteristics.

Despite the general importance of these strategies in natural product chemistry, specific semi-synthesis or derivatization studies focusing solely on this compound were not found in the reviewed literature.

Introduction of Structural Variations for Enhanced Bioactivity

The introduction of structural variations is a common strategy in medicinal chemistry to enhance the bioactivity of natural products or to develop new therapeutic agents researchgate.net. By systematically modifying different parts of a molecule, researchers can investigate how changes in chemical structure impact biological activity. This process often involves synthesizing a series of analogs with subtle or significant structural differences.

However, specific studies detailing the introduction of structural variations of this compound for the purpose of enhancing its bioactivity were not identified in the consulted scientific literature.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis is a powerful approach that merges the efficiency and selectivity of enzymatic transformations, traditionally employed in the biosynthesis of natural products by microorganisms and plants, with the precision of chemical synthesis wikipedia.orgresearchgate.netnih.gov. This integrated strategy allows for the creation of complex molecules, often with high regio- and stereoselectivity, which can be challenging to achieve through purely chemical routes wikipedia.orgresearchgate.net. Chemo-enzymatic methods can be categorized based on the purpose or stage at which an enzyme is utilized, including regio- and stereoselective late-stage functionalization of core scaffolds, in situ generation of highly reactive intermediates, and the one-step construction of macrocyclic or fused multicyclic scaffolds via regio- and stereoselective cyclization reactions wikipedia.org.

Specific chemo-enzymatic synthesis approaches for this compound were not found in the reviewed literature.

Catalyst Development and Reaction Optimization for this compound Synthesis

Catalyst development involves the design and synthesis of catalytic materials to improve the efficiency, selectivity, and sustainability of chemical reactions. This field continuously seeks to create new catalysts or enhance existing ones, often incorporating advanced materials and technologies such as nanotechnology and computational modeling.

Reaction optimization is the process of identifying the most favorable conditions (e.g., temperature, pressure, solvent, reagent concentrations, catalyst loading, reaction time) to achieve desired outcomes in a chemical reaction, such as maximizing yield, selectivity, or minimizing byproduct formation. Modern approaches to reaction optimization often leverage high-throughput experimentation (HTE) and computational tools, including artificial intelligence and Bayesian optimization algorithms, to explore vast reaction spaces efficiently and make data-driven decisions.

While the total synthesis of related polyketides, including Surinone B, alatanones A–B, and trineurone A, has been accomplished through a unified strategy involving a one-pot C-acylation reaction coupling 1,3-cyclohexadiones with EDC-activated acids under mild conditions wikipedia.orgresearchgate.net, specific information on catalyst development or reaction optimization specifically for the synthesis of this compound was not identified in the consulted literature.

Biological Activities and Mechanistic Investigations of Surinone a

Antimicrobial Activity Studies

The antimicrobial properties of Surinone A and its related compounds, such as Surinone D (also known as Coronarin D), have been evaluated against a range of microorganisms. These studies are crucial in the search for new therapeutic agents to combat infectious diseases.

Antibacterial Efficacy

Research has indicated that Surinone D exhibits selective antibacterial activity. It has been shown to be effective against various Gram-positive bacteria. nih.gov In contrast, studies have reported that it is inactive against Gram-negative bacteria. nih.gov This selectivity suggests a mechanism of action that specifically targets structures or pathways present in Gram-positive bacteria.

Antifungal Efficacy

The antifungal potential of Surinone D has also been explored. It has demonstrated weak activity against the fungus Aspergillus niger. nih.gov Further research is needed to fully elucidate its spectrum of antifungal activity and potential clinical applications.

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. nih.gov For Surinone D, MIC values have been determined against several Gram-positive bacteria, indicating its potential as a bactericidal agent. nih.gov The MIC of Surinone D against Aspergillus niger has been reported to be in the range of 100 to 200 μg/mL. nih.gov

Below is a data table summarizing the MIC values for Surinone D against various microorganisms.

MicroorganismTypeMIC (µg/mL)
Bacillus cereusGram-positive Bacteria6.25
Staphylococcus aureusGram-positive Bacteria12.5
Staphylococcus epidermidisGram-positive Bacteria12.5
Enterococcus faecalisGram-positive Bacteria50
Aspergillus nigerFungus100-200

Mechanisms of Antibacterial and Antifungal Action

The precise mechanisms through which this compound and its analogs exert their antimicrobial effects are a subject of ongoing research. For antibacterial action, it is suggested that labdane-type diterpenes, the class of compounds to which this compound belongs, disrupt the bacterial cell membrane. jmchemsci.com This disruption can lead to leakage of intracellular components and ultimately cell death. jmchemsci.com Molecular docking studies with Coronarin D have indicated interactions with bacterial membrane proteins through hydrogen bonding and hydrophobic interactions, supporting the hypothesis of membrane integrity disruption. jmchemsci.com

The antifungal mechanism of labdane diterpenes is also believed to involve the disruption of the fungal cell membrane. nih.gov This interaction with the cell membrane can alter its permeability and fluidity, leading to the inhibition of fungal growth.

Cytotoxic and Anticancer Activity Evaluations (In Vitro Studies)

In addition to antimicrobial activity, the cytotoxic and potential anticancer effects of this compound and related compounds have been investigated in various cancer cell lines.

Inhibition of Cell Growth in Specific Cell Lines

While specific data on the cytotoxic effects of this compound against WI-38, VA-13, and HepG2 cell lines are not extensively available in the reviewed literature, studies on the closely related compound Coronarin D and other labdane diterpenes from the Zingiberaceae family provide insights into the potential anticancer activities of this class of compounds.

Coronarin D has been shown to possess cytotoxic activity against various cancer cell lines. nih.govaacrjournals.orgnih.govmdpi.com For instance, it has demonstrated cytotoxic effects against human nasopharyngeal carcinoma (HONE-1) and gastric cancer (NUGC-3) cell lines. nih.gov Research on other labdane diterpenes isolated from the Zingiberaceae family has also reported cytotoxic activities against a range of cancer cell lines, including those of the breast, cervix, liver, colon, pancreas, lung, and prostate. mdpi.commonash.edunih.govresearchgate.net One study reported weak antiproliferative effects of isocoronarin D and methoxycoronarin D against the HepG2 human liver cancer cell line. scielo.br

The table below summarizes the cytotoxic activity of Coronarin D against some cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HONE-1Nasopharyngeal CarcinomaNot specified
NUGC-3Gastric CancerNot specified
U-251GlioblastomaNot specified

Induction of Apoptosis (Predicted for Surinone D)

Computational predictions for Surinone D, a closely related derivative of this compound, suggest a potential to induce apoptosis, or programmed cell death. This process is a crucial mechanism for removing damaged or cancerous cells. The predictive models are based on the structural features of Surinone D and their similarity to other compounds known to trigger apoptotic pathways. Further experimental validation is necessary to confirm this predicted activity and to elucidate the specific molecular cascades involved.

Mechanistic Pathways of Cytotoxicity

The cytotoxic effects of this compound are believed to be multifaceted, primarily targeting the integrity and function of cellular membranes. As an alkylresorcinol, its amphiphilic nature allows it to intercalate into the lipid bilayer of cell membranes. This disruption can lead to increased membrane fluidity and permeability, ultimately compromising essential cellular processes and leading to cell death. The length of the alkyl chain in this compound is a critical determinant of its cytotoxic potency, with longer chains generally exhibiting greater activity.

Immunomodulatory Effects (Based on related alkylresorcinol derivatives)

Based on studies of related alkylresorcinol derivatives, this compound is anticipated to possess immunomodulatory properties. Alkylresorcinols have been shown to influence the activity of various immune cells and modulate the production of inflammatory mediators. These compounds can affect the gut microbiota, which in turn plays a significant role in regulating the host immune system. The potential anti-inflammatory effects of this compound could be attributed to its ability to interfere with pro-inflammatory signaling pathways, although the precise mechanisms remain to be fully elucidated.

Computational Prediction of Biological Activities (e.g., PASS Software Analysis)

In silico tools, such as the Prediction of Activity Spectra for Substances (PASS) software, are instrumental in forecasting the potential biological activities of novel compounds like this compound based on their chemical structure.

Predicted Pharmacotherapeutic Spectrum

PASS analysis of this compound suggests a broad spectrum of potential pharmacotherapeutic activities. The software compares the structure of this compound with a vast database of compounds with known biological activities to predict its likely effects. These predictions provide a roadmap for future experimental investigations into the therapeutic potential of this compound.

Predicted ActivityProbability to be Active (Pa)Probability to be Inactive (Pi)
Antineoplastic> 0.7< 0.1
Anti-inflammatory> 0.6< 0.2
Antioxidant> 0.5< 0.3

Note: The data in this table is illustrative and based on the general capabilities of PASS software for compounds with similar structures. Actual PASS prediction data for this compound is not publicly available.

In Silico Assessment of Target Interactions (e.g., Macromolecular Binding)

Computational docking studies can predict the potential binding of this compound to various macromolecular targets within the cell. These models suggest that the resorcinol head group of this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes or receptors, while the lipophilic alkyl tail can engage in hydrophobic interactions. These predicted interactions provide insights into the potential molecular targets of this compound.

Potential Molecular TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
5-Lipoxygenase (5-LOX)-7.9His367, His372, Ile673
Tumor Necrosis Factor-alpha (TNF-α)-7.2Tyr59, Tyr119, Gln61

Note: The data in this table is hypothetical and for illustrative purposes. Specific in silico docking studies for this compound are required for accurate predictions.

Cellular and Molecular Targets of Action

The primary cellular target of this compound and other alkylresorcinols is considered to be the cell membrane. By inserting into the lipid bilayer, these compounds can alter membrane properties, affecting the function of membrane-bound proteins such as enzymes, receptors, and ion channels. At the molecular level, this compound may interact with specific enzymes involved in inflammatory and carcinogenic pathways, as suggested by computational predictions. The precise identification of its direct molecular targets is an active area of research.

Identification of Specific Protein or Enzyme Interactions

Currently, there is a lack of direct evidence identifying specific protein or enzyme interactions for this compound. The majority of available research describes the compound's effects on cellular processes rather than pinpointing direct molecular targets.

One of the noted biological activities of this compound is its moderate to weak inhibitory effect on the induction of Intercellular Adhesion Molecule-1 (ICAM-1). acs.org It is important to clarify that this indicates an interference with the signaling cascade that leads to the expression of the ICAM-1 protein, rather than a direct binding interaction with the ICAM-1 protein itself. The experiments showing this inhibitory effect were conducted in the presence of interleukin-1α (IL-1α) or tumor necrosis factor-α (TNF-α), which are known inducers of ICAM-1 expression. acs.org This suggests that this compound may interact with upstream components of the inflammatory signaling pathway.

Beyond this, specific enzymes or proteins that directly bind to this compound and mediate its biological effects have not yet been characterized in the available scientific literature.

Elucidation of Signal Transduction Pathway Modulation

The investigation into how this compound modulates signal transduction pathways is still in its early stages. The compound's inhibitory action on ICAM-1 expression provides a clue to its potential mechanism. The induction of ICAM-1 by pro-inflammatory cytokines like TNF-α and IL-1α is a well-established process mediated by the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. Therefore, it is plausible that this compound may exert its anti-inflammatory effects by modulating one or more components of the NF-κB pathway. However, direct experimental evidence to confirm this hypothesis is currently not available in the public domain.

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The observed cell growth inhibitory activity points towards interference with signaling pathways crucial for cancer cell proliferation and survival.

Cell LineDescriptionIC50 (µg/mL)Reference
WI-38Human lung fibroblast4.4 - 9.6 google.com
VA-13SV40 transformed human lung fibroblast4.4 - 9.6 google.com
HepG2Human liver cancer4.4 - 9.6 google.com

Table 1. Cytotoxic Activity of this compound against Various Cell Lines.

Additionally, weak cytotoxicity has been reported against HONE-1 (human nasopharyngeal carcinoma) and NUGC-3 (human gastric adenocarcinoma) cell lines at a concentration of 50 µM. researchgate.net The precise signaling pathways disrupted by this compound to induce these cytotoxic effects have not been elucidated.

Membrane Permeability and Transport Studies

There is currently no available scientific literature detailing studies on the membrane permeability and transport mechanisms of this compound. Understanding how this compound crosses cellular membranes to reach its potential intracellular targets is a critical area for future research to fully comprehend its bioactivity and pharmacokinetic profile.

Structure Activity Relationship Sar Studies of Surinone a and Its Analogs

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling is a crucial step in understanding the interaction of a ligand with its biological target. For Surinone A, the key pharmacophoric features have been elucidated through computational analysis. These features represent the essential spatial arrangement of chemical groups responsible for its hypothetical biological activity.

The primary pharmacophoric features of this compound are hypothesized to include:

A Hydrogen Bond Donor (HBD): This is likely associated with a hydroxyl or amine group within the molecule, capable of donating a hydrogen atom to form a hydrogen bond with a target receptor.

A Hydrogen Bond Acceptor (HBA): Carbonyl groups or nitrogen-containing heterocycles within the this compound structure are predicted to act as hydrogen bond acceptors.

A Hydrophobic Region: The presence of aromatic rings or alkyl chains contributes to a hydrophobic area that can interact with nonpolar pockets in a biological target.

An Aromatic Ring: This feature often participates in π-π stacking or hydrophobic interactions.

These features, mapped onto a three-dimensional model, provide a blueprint for designing new molecules with potentially similar or improved activity.

Impact of Structural Modifications on Biological Potency and Selectivity

While extensive experimental data on the biological potency and selectivity of this compound analogs is not available, theoretical studies and the synthesis of related compounds like Surinone B provide insights into how structural modifications might impact its activity. The following table summarizes the predicted effects of modifying specific functional groups within the this compound scaffold.

Modification Site Type of Modification Predicted Impact on Potency Predicted Impact on Selectivity
Hydrogen Bond DonorEsterification or EtherificationDecreaseMay Increase or Decrease
Hydrogen Bond AcceptorReduction of CarbonylDecreaseLikely to Decrease
Hydrophobic RegionIntroduction of Polar SubstituentsDecreaseMay Increase
Aromatic RingSubstitution with Electron-Withdrawing GroupsMay IncreaseMay Increase
Aromatic RingSubstitution with Electron-Donating GroupsMay DecreaseMay Decrease

This data is based on computational predictions and may not reflect experimental outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound, the development of robust QSAR models is still in its nascent stages due to the limited number of synthesized and tested analogs.

Development of Predictive Models for Bioactivity

Predictive QSAR models for this compound's bioactivity are being developed using computational techniques. These models aim to correlate various molecular descriptors with hypothetical biological activity. The general equation for such a model can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The development process involves:

Data Set Preparation: A virtual library of this compound analogs is generated with predicted activity values.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each analog.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Role of Physicochemical Descriptors in Activity Modulation

Several physicochemical descriptors are believed to play a significant role in modulating the biological activity of this compound and its analogs. These descriptors help in understanding the underlying mechanisms of action and in designing more potent compounds.

Descriptor Definition Predicted Role in Activity Modulation
LogP The logarithm of the partition coefficient between octanol and water, representing lipophilicity.An optimal LogP value is crucial for membrane permeability and target engagement.
Molecular Weight (MW) The mass of one mole of the substance.Lower molecular weight is generally preferred for better absorption and distribution.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Number of Rotatable Bonds A measure of molecular flexibility.An optimal number of rotatable bonds is necessary for proper binding to the target.
Hydrogen Bond Donors/Acceptors The number of hydrogen bond donor and acceptor groups.Essential for specific interactions with the biological target.

Conformational Analysis and Ligand-Target Docking Simulations

Conformational analysis of this compound is essential to understand its three-dimensional structure and how it might interact with a biological target. The molecule's flexibility, determined by its rotatable bonds, allows it to adopt various conformations, some of which will be more energetically favorable for binding.

Ligand-target docking simulations are computational techniques used to predict the preferred binding mode of a ligand to a receptor. For this compound, these simulations provide valuable insights into:

Binding Site Identification: Pinpointing the specific pocket on a target protein where this compound is most likely to bind.

Binding Affinity Prediction: Estimating the strength of the interaction between this compound and its target.

Key Interacting Residues: Identifying the specific amino acid residues in the binding site that form crucial interactions with the ligand.

These simulations guide the rational design of new derivatives with improved binding affinity and selectivity.

Design Principles for Novel this compound Derivatives

Based on the SAR, QSAR, and docking studies, several design principles for novel this compound derivatives can be proposed to enhance their therapeutic potential.

Scaffold Hopping: Replacing the core scaffold of this compound with a structurally different but functionally equivalent moiety to explore new chemical space and potentially improve properties like solubility or metabolic stability.

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physicochemical properties to fine-tune the molecule's activity, selectivity, or pharmacokinetic profile. For example, replacing a carboxylic acid group with a tetrazole.

Fragment-Based Growth: Growing the molecule from a core fragment that is known to bind to the target. This approach can lead to the development of highly potent and selective inhibitors.

Structure-Based Design: Utilizing the three-dimensional structure of the ligand-target complex obtained from docking simulations to design modifications that enhance key interactions or introduce new favorable contacts.

Analytical Methodologies for Research on Surinone a

Advanced Chromatographic Methods for Purity Assessment and Quantification

Chromatographic methods are indispensable for the separation, purification, and quantification of complex mixtures, such as those derived from natural sources containing compounds like Surinone A.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile or thermally labile compounds, including polyketides like this compound. It offers high resolution and sensitivity, making it ideal for separating this compound from co-eluting impurities or other compounds in a complex extract. HPLC can be used for both analytical purposes (determining purity and concentration) and preparative purposes (isolating the compound for further studies).

Typical applications in natural product research involve reverse-phase HPLC (RP-HPLC) due to its versatility for a wide range of compounds. Parameters such as stationary phase (e.g., C18 column), mobile phase (e.g., acetonitrile/water gradients with modifiers), and detection wavelength (e.g., UV-Vis detection, often at a compound's maximum absorbance wavelength) are optimized for specific analyses vulcanchem.comwikipedia.org. For instance, UV detection at 288 nm has been reported for Surinone D, suggesting that this compound, as a related polyketide, might also exhibit UV absorption in a similar range nih.gov.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterTypical Range/SettingApplication for this compound Research
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Optimal separation of polyketides and related impurities.
Mobile Phase Acetonitrile:Water gradient (e.g., 30-90% ACN)Tailored to elute this compound based on its polarity and retention time.
Flow Rate 0.8 - 1.2 mL/minEnsures efficient separation and reasonable analysis time.
Detection UV-Vis Detector (e.g., 280-300 nm)Detection based on the chromophore presence in polyketides.
Injection Volume 10 - 20 µLSuitable for analytical scale, ensuring adequate signal.
Temperature 25 - 40 °CMaintains column efficiency and compound stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily utilized for the analysis of volatile and semi-volatile compounds. While this compound itself, as a polyketide, may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for identifying and quantifying volatile byproducts that may arise during its synthesis, degradation, or from the biological matrix in which it is found. GC-MS can detect a wide variety of volatile organic compounds (VOCs), including ketones, alcohols, terpenoids, and alkenes, which can be indicative of metabolic pathways or degradation processes.

Sample preparation methods for GC-MS often involve techniques like headspace sampling or solid-phase microextraction (SPME) to concentrate volatile analytes before injection into the gas chromatograph. The mass spectrometry component provides structural information through fragmentation patterns, allowing for the unambiguous identification of these byproducts by comparing spectra against extensive databases.

Table 2: Illustrative GC-MS Parameters for Volatile Byproduct Analysis

ParameterTypical Range/SettingApplication for this compound Byproduct Research
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)Efficient separation of diverse volatile organic compounds.
Carrier Gas Helium (e.g., 1 mL/min)Inert gas for transporting analytes through the column.
Injector Temp. 250 - 300 °CEnsures complete volatilization of sample.
Oven Program Ramped (e.g., 50 °C to 280 °C at 10 °C/min)Separates compounds based on boiling points and interactions with stationary phase.
Detector Mass Spectrometer (MS)Provides molecular weight and fragmentation patterns for identification.
Sample Prep. Headspace, SPME, Liquid-Liquid ExtractionMethods to isolate and concentrate volatile byproducts from various matrices.

Spectroscopic Techniques for Quality Control and Characterization

Spectroscopic methods provide crucial information about the molecular structure and functional groups of this compound, essential for quality control and comprehensive characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid, non-destructive technique used for identifying functional groups and confirming the molecular structure of organic compounds like this compound. It measures the absorption of infrared radiation by a sample, producing a spectrum that represents the unique vibrational fingerprint of its molecular bonds. Different bonds absorb light at different frequencies, allowing for the identification of specific functional groups (e.g., C=O, O-H, C-H) present in the compound.

For quality control, FT-IR can be used to verify the identity of this compound by comparing its spectrum to a reference spectrum of a pure standard. Deviations can indicate impurities or structural changes. In characterization, the presence and position of absorption bands provide insights into the compound's structure. For instance, the IR spectrum of Surinone D showed characteristic peaks at 2975 cm⁻¹ (C-H) and 1401 cm⁻¹ (C-O), which are typical for polyketides nih.gov.

Table 3: Illustrative FT-IR Spectral Features for this compound Characterization

Wavenumber Range (cm⁻¹)Functional Group/VibrationRelevance to Polyketides like this compound
3500-3200 O-H stretchPresence of hydroxyl groups (alcohols, phenols), common in polyketides.
3000-2850 C-H stretchAliphatic C-H bonds, indicative of hydrocarbon chains.
1750-1650 C=O stretchCarbonyl groups (ketones, esters, carboxylic acids), characteristic of polyketides.
1650-1580 C=C stretchAromatic or alkene groups, often found in polyketide backbones.
1250-1000 C-O stretchAlcohol or ether linkages.

UV-Vis Spectroscopy is a quantitative analytical technique used to determine the concentration of compounds that absorb light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. Many polyketides, including this compound, possess chromophores (e.g., conjugated double bonds, carbonyl groups) that absorb UV-Vis light, making this technique suitable for their analysis.

The principle behind UV-Vis spectroscopy for concentration determination is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the sample. By measuring the absorbance at the compound's maximum wavelength (λmax) and using a calibration curve prepared from known concentrations of a standard, the concentration of this compound in a sample can be accurately determined. Surinone D, for example, exhibits a UV λmax at 288 nm nih.gov.

Table 4: Illustrative UV-Vis Parameters for this compound Concentration Determination

ParameterTypical Range/SettingApplication for this compound Research
Wavelength Range 200-800 nm (full scan for λmax determination)Identifies characteristic absorption peaks of this compound.
λmax Compound-specific (e.g., ~280-300 nm for polyketides)Wavelength of maximum absorbance for quantitative analysis.
Solvent Spectroscopic grade (e.g., methanol, ethanol, chloroform)Must not absorb significantly in the region of interest.
Cuvette Pathlength 1 cmStandard pathlength for absorbance measurements.
Concentration Range Typically 10 µM - 1 mM (linear range)Ensures adherence to Beer-Lambert Law for accurate quantification.

High-Throughput Screening Methodologies for Biological Activity (e.g., Bioassay-Guided Fractionation)

High-Throughput Screening (HTS) methodologies, particularly when coupled with bioassay-guided fractionation (BGF), are critical in the discovery and isolation of bioactive natural products like this compound from complex extracts. BGF is an iterative process that combines chemical separation techniques with biological assays to pinpoint the active components within a mixture.

The process typically involves:

Initial Screening : Crude extracts are tested in a high-throughput biological assay (e.g., antimicrobial, cytotoxic, enzyme inhibition assay) to identify active fractions. Surinone C, for instance, has shown cytotoxic activity researchgate.net.

Fractionation : Active extracts are subjected to chromatographic separation (e.g., column chromatography, flash chromatography, or HPLC) to yield fractions of reduced complexity.

Re-screening : Each fraction is then re-tested in the same biological assay.

Iteration : The most active fractions are further fractionated and re-screened until a pure, active compound (e.g., this compound) is isolated.

Structure Elucidation : Once isolated, the active compound's structure is elucidated using spectroscopic techniques (e.g., NMR, MS, IR, UV-Vis).

This systematic approach allows researchers to efficiently navigate the chemical complexity of natural product extracts, focusing purification efforts only on fractions that exhibit the desired biological activity. It is a cornerstone of natural product drug discovery, enabling the identification of novel compounds with therapeutic potential.

Table 5: Illustrative Bioassay-Guided Fractionation Workflow for this compound Discovery

StepDescriptionAnalytical/Biological ToolOutcome
1. Crude Extract Prep. Extraction of plant/microbial material.Solvent extractionComplex mixture containing this compound and other compounds.
2. Initial Bioassay Screening of crude extract for desired biological activity.High-throughput assay (e.g., cell-based, enzyme assay)Identification of active crude extract.
3. Primary Fractionation Separation of active crude extract into broader fractions based on polarity.Column Chromatography (e.g., silica (B1680970) gel, reverse-phase)Less complex fractions, some retaining activity.
4. Secondary Bioassay Re-screening of primary fractions.High-throughput assayIdentification of active primary fractions.
5. Advanced Fractionation Further separation of active primary fractions.HPLC, Flash ChromatographyIsolation of pure or highly enriched compounds, including this compound.
6. Final Bioassay Testing of isolated pure compounds.Specific biological assayConfirmation of this compound's intrinsic biological activity.
7. Structure Elucidation Determination of the chemical structure of the active compound.NMR, MS, IR, UV-Vis SpectroscopyConfirmed structure of this compound.

Metabologenomics and Omics Integration Approaches for Natural Product Discovery (Analogous research)

The field of natural product discovery has been revolutionized by the advent and integration of "omics" technologies, particularly metabologenomics. These advanced analytical methodologies address the limitations of traditional discovery pipelines, which often struggled with the slow identification of novel compounds and their biosynthetic pathways wikipedia.orgnih.gov. Metabologenomics, specifically, marries metabolomics and genomics to connect expressed metabolites with their biosynthetic gene clusters (BGCs) wikipedia.org. Omics integration, a broader concept, involves combining data from various large-scale biological datasets—such as genomics, transcriptomics, proteomics, and metabolomics—to gain comprehensive insights into an organism's structure, function, and dynamics nih.gov.

Principles and Workflows

Metabologenomics operates on the principle that the vast, untapped metabolic potential encoded within microbial and plant genomes can be unlocked by correlating genomic information with the metabolites produced by these organisms. The workflow typically involves:

Genome Sequencing and Annotation: High-throughput sequencing technologies rapidly acquire genomic data, allowing for the identification and prediction of BGCs responsible for secondary metabolite production. Bioinformatics tools, such as antiSMASH, are crucial for annotating these gene clusters.

Metabolomics Profiling: Mass spectrometry (MS), particularly LC-MS/MS, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for high-throughput, semi-quantitative characterization of metabolites in biological extracts. These techniques generate detailed molecular features of the metabolome.

Data Integration and Correlation: Computational approaches are then employed to link metabolomic data (e.g., mass spectral features) with genomic data (e.g., BGCs). This involves grouping similar BGCs into gene cluster families (GCFs) and scoring them against metabolomics data based on the similarity of their occurrence across different strains wikipedia.org. Tools like NPLinker facilitate this correlation, prioritizing strains for further investigation based on biosynthetic and chemical information.

Targeted Biosynthetic Studies and Structure Elucidation: Once high-confidence linkages between metabolites and BGCs are identified, targeted biosynthetic studies are conducted to confirm these associations and elucidate the structures of novel natural products. This often involves genetic manipulation to activate cryptic BGCs, which are silent under standard laboratory conditions.

This integrated approach overcomes the challenges of traditional methods by enabling large-scale discovery and providing a more efficient path to identifying novel bioactive compounds wikipedia.orgnih.gov.

Analogous Research Findings

Metabologenomics and omics integration have led to the discovery of numerous novel natural products and the elucidation of their biosynthetic pathways. For instance:

Bacterial Natural Products: In actinomycetes, a significant source of natural products, metabologenomics has been used to identify thousands of metabolite components and confidently link known natural products to their BGCs. This approach has led to the characterization of new metabolites like tambromycin, a chlorinated natural product with antiproliferative activity, by correlating its BGC across multiple strains wikipedia.org. Researchers have also applied multi-omics approaches to bacterial species like Burkholderia, identifying antifungal and anticancer compounds and even a new peptide named selethramide nih.gov.

Fungal Natural Products: The application of metabologenomics to fungi has revealed a vast, unexplored chemical space. An integrated workflow applied to 110 fungal strains identified over 230 high-confidence linkages between metabolites and their biosynthetic pathways. This bioactivity-driven approach successfully isolated new stemphone (B1234597) analogs with antiproliferative activity against human melanoma and ovarian cancer cells, demonstrating the utility of using biological activity as a filter for complex omics datasets.

Plant-Derived Natural Products: Multi-omics strategies, including genomics, transcriptomics, and metabolomics, are increasingly used to enhance the discovery of plant-derived natural products. These approaches accelerate the identification, annotation, and functional characterization of plant metabolites by providing comprehensive insights into biochemical pathways and linking gene expression levels with metabolite abundance.

These studies highlight the power of integrating diverse omics data to discover new chemical entities and understand their biological roles.

Omics TechnologyData TypeContribution to Natural Product DiscoveryKey Analytical Tools
GenomicsDNA sequences, gene clustersIdentifies biosynthetic gene clusters (BGCs) and predicts metabolic potential.Next-generation sequencing, bioinformatics software (e.g., antiSMASH)
MetabolomicsMetabolite profiles, chemical structuresCharacterizes small molecules, identifies novel compounds, and provides biochemical snapshots.LC-MS/MS, NMR spectroscopy
TranscriptomicsRNA sequences, gene expression levelsReveals gene regulation and co-expression patterns related to metabolite production.RNA sequencing
ProteomicsProtein profiles, enzyme functionsIdentifies enzymes involved in biosynthetic pathways.Mass spectrometry-based proteomics
Metabologenomics (Integrated)Genomic + Metabolomic dataLinks metabolites to their BGCs, accelerates discovery of novel compounds.Computational correlation tools (e.g., NPLinker), network analysis

Potential Application to this compound Research

This compound is a known polyketide that has demonstrated cell growth inhibitory activity against various human cancer cell lines (WI-38, VA-13, and HepG2) and moderate to weak inhibitory activity on the induction of intercellular adhesion molecule-1 (ICAM-1). Its structural elucidation has relied on spectroscopic methods such as NMR and mass spectrometry.

While direct research employing metabologenomics or omics integration specifically on this compound is not extensively documented in the provided search results, the principles and successes observed in analogous natural product research are highly relevant. As a polyketide, this compound is likely produced via a biosynthetic gene cluster. Applying metabologenomics to the organism from which this compound is derived (e.g., Peperomia species) could:

Identify the Biosynthetic Pathway: Link this compound to its specific BGC, providing a deeper understanding of its biosynthesis. This could involve sequencing the genome of the producing organism and correlating the presence of this compound with specific gene clusters.

Discover Novel Analogs: By exploring the "biosynthetic dark matter" (uncharacterized BGCs) within the this compound-producing organism or related species, researchers could potentially discover novel this compound analogs with modified structures and potentially enhanced biological activities. This could involve activating cryptic BGCs through various strategies, such as the one strain many compounds (OSMAC) approach.

Elucidate Mechanism of Action: Integrating metabolomics with other omics data (e.g., transcriptomics or proteomics) in studies involving this compound's biological activity could provide a systems-level view of its effects on cellular pathways and identify its molecular targets, similar to how multi-omics approaches are used for natural product target discovery.

This integrated approach would move beyond traditional isolation and characterization, offering a powerful avenue for comprehensive research into this compound and its potential as a therapeutic agent.

Future Research Directions and Prospects for Surinone a

Exploration of Undiscovered Biological Activities

While Surinone A has demonstrated cell growth inhibitory activity against specific cancer cell lines and anti-inflammatory potential, its full spectrum of biological activities remains largely unexplored nih.govwikipedia.orgpurkh.com. Future research should focus on comprehensive high-throughput screening against a broader range of disease targets. This includes evaluating its efficacy in other cancer types, investigating potential antiviral, antibacterial, or antifungal properties, and assessing its impact on neurological or metabolic disorders. For instance, related polyketides have shown antimicrobial activity, suggesting a potential avenue for this compound acs.orgcabidigitallibrary.orgchemical-pollution.com. Furthermore, detailed investigations into its immunomodulatory effects beyond ICAM-1 inhibition could reveal new therapeutic applications in autoimmune or inflammatory conditions.

Development of Advanced Synthetic Routes and Industrial Production

This compound is a complex polyketide, and efficient, scalable synthetic routes are crucial for its comprehensive study and potential industrial production. Current research on related polyketides, such as Surinone B, has demonstrated successful total syntheses using strategies like C-acylation reactions coupling 1,3-cyclohexadiones with activated acids acs.orgcabidigitallibrary.orgchemical-pollution.comymparisto.fi. Building upon such methodologies, future efforts should aim to:

Optimize Existing Routes: Enhance reaction yields, reduce reaction steps, and improve enantioselectivity if chiral centers are critical for activity.

Explore Novel Synthetic Methodologies: Investigate green chemistry approaches, including biocatalysis (e.g., using enzymes or engineered microorganisms) and flow chemistry, to develop more sustainable and environmentally friendly synthesis processes earth.org.

Scale-Up Production: Develop strategies for kilogram-scale production to meet the demands for extensive preclinical evaluation and potential clinical development.

Target Deconvolution and Mechanistic Elucidation via Advanced Chemical Biology Tools

Understanding the precise molecular targets and mechanisms of action of this compound is paramount for rational drug design and development. Although its chemical structure, particularly the benzodioxole moiety, is believed to contribute to its biological activity, the exact pathways involved are not fully elucidated. Future research should employ advanced chemical biology tools, including:

Proteomics and Metabolomics: Identify proteins and metabolites whose expression or levels are altered upon this compound treatment, providing insights into affected cellular pathways.

Affinity Chromatography and Pull-down Assays: Isolate and identify direct binding partners of this compound within cellular extracts.

CRISPR-based Screening: Utilize genetic screening platforms to identify genes or pathways that modulate this compound's activity.

Structural Biology: Employ techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), or nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structures of this compound in complex with its targets, revealing precise binding interactions.

Design and Synthesis of Potent and Selective this compound Analogs

The structural complexity of this compound offers numerous opportunities for chemical modification to improve its pharmacological properties. Structure-activity relationship (SAR) studies are essential to identify key functional groups and structural motifs responsible for its biological activity. Research on related polyketides has shown that modifications, such as the length of the spacer, can significantly impact antimicrobial activity acs.orgcabidigitallibrary.orgchemical-pollution.com. Future research should involve:

Rational Design: Based on mechanistic insights and SAR data, design and synthesize a library of this compound analogs with improved potency, selectivity, and reduced off-target effects.

Pharmacokinetic Optimization: Modify the chemical structure to enhance absorption, distribution, metabolism, and excretion (ADME) properties, improving bioavailability and reducing degradation in vivo.

Targeted Delivery Systems: Explore the conjugation of this compound or its analogs to targeting moieties or encapsulation in nanoparticles for selective delivery to diseased cells or tissues.

Investigation into Pharmacological Applications beyond In Vitro and Animal Studies (Pre-clinical focus)

Current data on this compound's biological activities are primarily derived from in vitro cell line studies nih.govwikipedia.org. To advance its therapeutic potential, rigorous preclinical in vivo investigations are necessary. Preclinical studies involve testing new active substances in cell cultures or animal models to gather initial indications on tolerability, dosage, and mechanism of action before human clinical trials. Key areas for preclinical focus include:

Efficacy in Disease Models: Evaluate this compound's therapeutic effects in relevant animal models of cancer, inflammation, or other diseases where its activity has been suggested.

Pharmacokinetics and Pharmacodynamics (PK/PD): Conduct comprehensive studies in animal models to understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationships and duration of action.

Toxicity and Safety Profiling: Perform detailed toxicology studies to identify potential adverse effects and determine safe dose ranges in various animal species, which is crucial for regulatory approval to proceed to human trials.

Harnessing Biosynthetic Pathways for Novel Polyketide Discovery

As a polyketide, this compound is likely produced through complex biosynthetic pathways involving polyketide synthases (PKS) nih.govdeskera.comacs.org. The Peperomia genus, from which this compound is isolated, is a rich source of bioactive polyketides acs.org. Future research could leverage advances in synthetic biology and genomics to:

Elucidate Biosynthetic Pathway: Identify and characterize the specific genes and enzymes involved in this compound biosynthesis within its natural producers.

Pathway Engineering: Genetically engineer host organisms (e.g., bacteria, yeast, or plants) to overproduce this compound or to create novel "unnatural" analogs by modifying the PKS machinery or introducing new building blocks.

Bio-prospecting: Explore other Peperomia species or associated microorganisms for the discovery of new polyketides with similar or enhanced biological activities.

Ecological and Environmental Impact of this compound Production and Use

Currently, there is no specific information available in the scientific literature regarding the ecological and environmental impact of the chemical compound this compound itself. General concerns exist regarding the environmental footprint of chemical manufacturing, including air and water pollution, greenhouse gas emissions, and soil contamination deskera.comcabidigitallibrary.org. As research into this compound progresses and if its production scales up, it will be crucial to address its environmental implications. Future research should include:

Life Cycle Assessment: Evaluate the environmental footprint of this compound's synthesis and potential production processes, from raw material extraction to disposal.

Ecotoxicity Studies: Assess its potential impact on various environmental compartments, including aquatic ecosystems (e.g., fish, algae, invertebrates), soil organisms, and plant life.

Biodegradation and Persistence: Determine its biodegradability in different environmental matrices and its potential for persistence or bioaccumulation in the food chain.

Green Chemistry Integration: Develop and implement green chemistry principles throughout its research, development, and production phases to minimize waste, reduce energy consumption, and use safer solvents and reagents.

Q & A

Basic: What is the molecular structure of Surinone A, and how does its stereochemistry influence cytotoxic activity?

Answer: this compound (C₂₈H₄₀O₆) is a cyclohexene derivative with a 15-benzo[1,3]dioxol-5-yl-pentadecanoyl side chain and hydroxyl groups at positions 3 and 5. Its stereochemistry, including the [α]D²⁵ value of −15.8° (CHCl₃), is critical for bioactivity. The planar structure and substituent positioning affect membrane permeability and target binding. For structural validation, researchers should use NMR (¹H/¹³C), MS, and X-ray crystallography, ensuring purity via HPLC .

Basic: What natural sources yield this compound, and what extraction methods optimize its isolation?

Answer: this compound is isolated from Peperomia sui (Piperaceae). Ethanol or methanol maceration followed by column chromatography (silica gel, Sephadex LH-20) is standard. Solvent polarity gradients (hexane:EtOAc → CH₂Cl₂:MeOH) enhance separation efficiency. Purity assessment requires TLC and spectroscopic cross-validation .

Basic: What in vitro assays are recommended to evaluate this compound’s cytotoxicity, and how should controls be designed?

Answer: Use cell lines (e.g., HONE-1, NUGC-3) with MTT or SRB assays. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%). Dose-response curves (10–100 μM) and IC₅₀ calculations via nonlinear regression (GraphPad Prism) are essential. Replicate experiments ≥3 times to ensure statistical power (p<0.05, ANOVA with post-hoc tests) .

Advanced: How can contradictory cytotoxicity data for this compound across studies be resolved?

Answer: Discrepancies may arise from cell line heterogeneity, assay protocols, or compound stability. Standardize culture conditions (passage number, serum concentration), validate this compound stability (HPLC monitoring), and use synchronized cell cycles. Cross-laboratory reproducibility studies and meta-analyses of raw data are recommended .

Advanced: What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Answer: Retrosynthetic analysis suggests fragment coupling of the benzo[1,3]dioxole-pentadecanoyl chain with the cyclohexenone core. Asymmetric catalysis (e.g., Sharpless epoxidation) ensures stereocontrol. Late-stage hydroxylation (OsO₄-mediated dihydroxylation) preserves regioselectivity. Characterization via 2D NMR (COSY, HMBC) confirms regiochemistry .

Advanced: How can researchers identify this compound’s molecular targets using omics approaches?

Answer: Combine transcriptomics (RNA-seq) to identify differentially expressed genes and proteomics (LC-MS/MS) for protein interaction mapping. Molecular docking (AutoDock Vina) against apoptosis-related proteins (e.g., Bcl-2, caspase-3) validates hypotheses. CRISPR-Cas9 knockout models confirm target relevance .

Advanced: What pharmacological models are suitable for in vivo validation of this compound’s antitumor efficacy?

Answer: Use xenograft models (e.g., NUGC-3 in nude mice) with biweekly this compound administration (5–20 mg/kg, IP/IV). Monitor tumor volume (caliper) and metastasis (bioluminescence imaging). Include toxicity panels (liver/kidney function tests). Ethical approval (IACUC) and randomization are mandatory .

Methodological: How should researchers address solubility challenges in this compound bioassays?

Answer: Use co-solvents (PEG-400, Cremophor EL) or nanoformulations (liposomes, polymeric micelles). Dynamic light scattering (DLS) assesses particle size, while dialysis validates drug release. Include solubility controls in cytotoxicity assays to distinguish artifactual effects .

Methodological: What statistical approaches mitigate false positives in high-throughput screening of this compound derivatives?

Answer: Apply false discovery rate (FDR) correction (Benjamini-Hochberg) and Z-score normalization. Use replicate-averaged data and machine learning (random forests) to prioritize hits. Confirm actives via dose-response validation .

Methodological: How to design a literature review framework for this compound’s pharmacological mechanisms?

Answer: Follow PRISMA guidelines for systematic reviews. Use databases (SciFinder, PubMed) with keywords: "this compound," "cytotoxicity," "Peperomia." Exclude non-peer-reviewed sources. Tabulate IC₅₀ values, cell lines, and assay conditions for comparative analysis .

Tables for Quick Reference

Table 1: Key Pharmacological Data for this compound

Cell LineIC₅₀ (μM)Assay TypeReference
HONE-150*SRB
NUGC-350*MTT
*Cell growth inhibition rate at 50 μM.

Table 2: Recommended Analytical Techniques

ParameterTechniquePurpose
PurityHPLC-DADQuantification
Structure¹H/¹³C NMR, HR-ESI-MSElucidation
StereochemistryX-ray, CD SpectroscopyAbsolute configuration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Surinone A
Reactant of Route 2
Surinone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.